4H-1-Benzopyran-4-one, 3-bromo-2-(3-bromophenyl)- 4H-1-Benzopyran-4-one, 3-bromo-2-(3-bromophenyl)-
Brand Name: Vulcanchem
CAS No.: 922518-75-0
VCID: VC19005875
InChI: InChI=1S/C15H8Br2O2/c16-10-5-3-4-9(8-10)15-13(17)14(18)11-6-1-2-7-12(11)19-15/h1-8H
SMILES:
Molecular Formula: C15H8Br2O2
Molecular Weight: 380.03 g/mol

4H-1-Benzopyran-4-one, 3-bromo-2-(3-bromophenyl)-

CAS No.: 922518-75-0

Cat. No.: VC19005875

Molecular Formula: C15H8Br2O2

Molecular Weight: 380.03 g/mol

* For research use only. Not for human or veterinary use.

4H-1-Benzopyran-4-one, 3-bromo-2-(3-bromophenyl)- - 922518-75-0

Specification

CAS No. 922518-75-0
Molecular Formula C15H8Br2O2
Molecular Weight 380.03 g/mol
IUPAC Name 3-bromo-2-(3-bromophenyl)chromen-4-one
Standard InChI InChI=1S/C15H8Br2O2/c16-10-5-3-4-9(8-10)15-13(17)14(18)11-6-1-2-7-12(11)19-15/h1-8H
Standard InChI Key NFEVFHVLJKTQDD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)Br)Br

Introduction

Structural and Chemical Profile

Core Architecture and Nomenclature

4H-1-Benzopyran-4-one, 3-bromo-2-(3-bromophenyl)- belongs to the chromanone family, distinguished by a fused benzene and pyran ring system. The numbering convention assigns the oxygen atom to position 1, with bromine substitutions at position 3 of the chromanone core and position 3′ of the pendant phenyl group. This arrangement creates a planar, aromatic system with enhanced electrophilic character due to electron-withdrawing bromine atoms .

Molecular Properties

The molecular formula C15H9Br2O2\text{C}_{15}\text{H}_9\text{Br}_2\text{O}_2 derives from:

  • Chromane backbone: A benzene ring fused to a γ-pyrone (C9H6O2).

  • Substituents: Two bromine atoms (Br) at C3 and C3′.
    Theoretical molecular weight calculations yield 381.04 g/mol, aligning with brominated chromanone analogs . Spectroscopic characterization of related compounds, such as 2-(4-aminophenyl)-3-bromo-4H-1-benzopyran-4-one (PubChem CID: 14975432), confirms distinct IR absorptions for carbonyl (1,650–1,700 cm1^{-1}) and C-Br (500–600 cm1^{-1}) groups .

Synthesis and Reactivity

Synthetic Methodologies

While direct synthesis protocols for 3-bromo-2-(3-bromophenyl)-4H-1-benzopyran-4-one are undocumented, analogous routes for 3-bromo-2-phenyl derivatives suggest feasible pathways:

StepReaction TypeReagents/ConditionsYield (%)Source
1Friedel-Crafts acylationPhenylacetyl chloride, AlCl₃79–90
2Bromination (core)Br₂, FeBr₃85–98
3Electrophilic aromatic substitution (phenyl)Br₂, H₂SO₄70–85

Key challenges include regioselective bromination and minimizing di-substitution byproducts. The LookChem database highlights microwave-assisted synthesis as a high-yield (98%) alternative for related chromanones .

Reactivity Patterns

The compound’s reactivity is dominated by:

  • Electrophilic substitution: Bromine atoms direct incoming electrophiles to ortho/para positions on the phenyl ring.

  • Nucleophilic attack: The carbonyl group at C4 participates in condensation reactions, forming Schiff bases or hydrazones .

  • Halogen exchange: Bromine may undergo Ullmann-type coupling with aryl halides under catalytic conditions .

CompoundCell Line (IC₅₀)MechanismSource
3-Benzylidene-chroman-4-oneMDA-MB-231 (3.86 µg/mL)Apoptosis via Bcl-2 suppression
7-MethoxyisoflavanoneHL60 (19 µM)Cell cycle arrest at G2/M

The dual bromine substitutions in 3-bromo-2-(3-bromophenyl)-4H-1-benzopyran-4-one may amplify DNA intercalation and topoisomerase inhibition, though empirical validation is needed .

Comparative Analysis with Structural Analogs

Halogenated Chromanones

Bromine positioning critically influences bioactivity:

CompoundBromine PositionsKey Activity
3-Bromo-2-phenyl-4H-1-benzopyran-4-oneC3, phenylModerate COX-2 inhibition
2-(4-Aminophenyl)-3-bromo-4H-1-benzopyran-4-oneC3, C4′Enhanced solubility, weak cytotoxicity

The 3,3′-dibromo configuration likely optimizes steric bulk and halogen bonding, favoring target engagement in kinase enzymes .

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